![molecular formula C17H21Cl2N2O2P B14006464 N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline CAS No. 18228-84-7](/img/structure/B14006464.png)
N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline is a chemical compound known for its unique structure and properties It is characterized by the presence of bis(2-chloroethyl)amino groups, a phenylmethoxy group, and a phosphoryl group attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of aniline with bis(2-chloroethyl)amine in the presence of a phosphorylating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphoryl group.
Reduction: Reduction reactions can modify the bis(2-chloroethyl)amino groups.
Substitution: The phenylmethoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted aniline compounds.
Wissenschaftliche Forschungsanwendungen
N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a pharmacological agent.
Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline involves its interaction with molecular targets and pathways within biological systems. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The phosphoryl group may also play a role in modulating the compound’s activity by interacting with specific enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]benzene
- N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]toluene
Uniqueness
N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
18228-84-7 |
|---|---|
Molekularformel |
C17H21Cl2N2O2P |
Molekulargewicht |
387.2 g/mol |
IUPAC-Name |
N-[bis(2-chloroethyl)amino-phenylmethoxyphosphoryl]aniline |
InChI |
InChI=1S/C17H21Cl2N2O2P/c18-11-13-21(14-12-19)24(22,20-17-9-5-2-6-10-17)23-15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,20,22) |
InChI-Schlüssel |
DMLIRYWGCOWYQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COP(=O)(NC2=CC=CC=C2)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


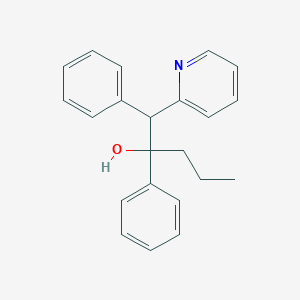
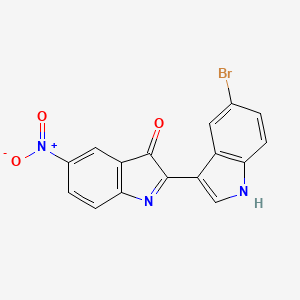
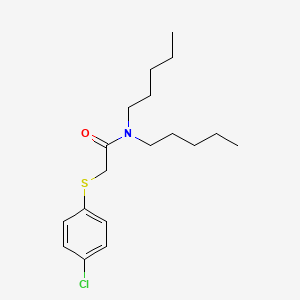
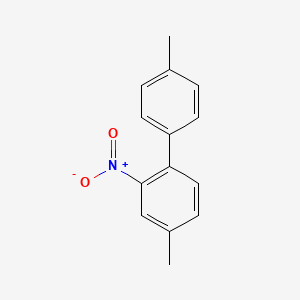
![Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14006408.png)
![Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate](/img/structure/B14006409.png)
![(4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14006419.png)
![Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-](/img/structure/B14006425.png)
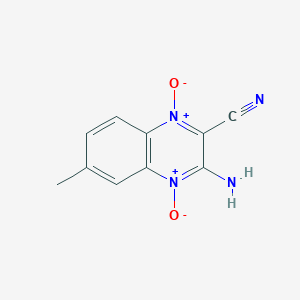
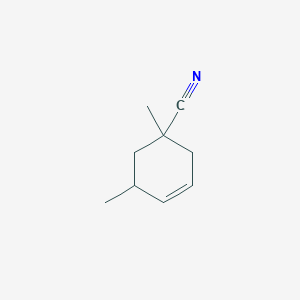

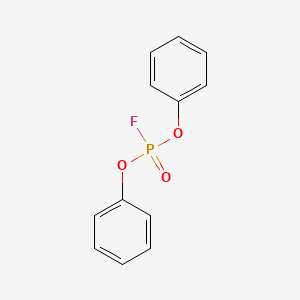
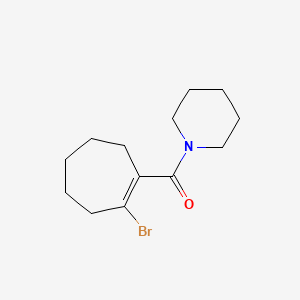
![2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol](/img/structure/B14006459.png)
